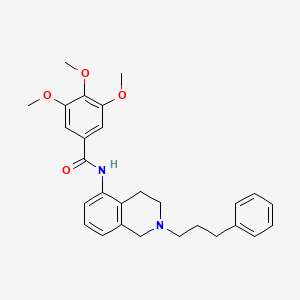
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes include:
Pictet-Spengler Reaction: This involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.
Wittig-Horner Olefination: This method involves the reaction of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde, followed by electron-transfer reduction and cyclization.
Decarboxylation-Phosphorylation: This strategy involves the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by phosphorylation.
Analyse Chemischer Reaktionen
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form the corresponding amines or alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, leading to neuroprotective effects. The compound may also inhibit the growth of pathogens by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: An analog used in the synthesis of enzyme inhibitors and receptor ligands.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities but different structural features.
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41957-56-6 |
|---|---|
Molekularformel |
C28H32N2O4 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C28H32N2O4/c1-32-25-17-22(18-26(33-2)27(25)34-3)28(31)29-24-13-7-12-21-19-30(16-14-23(21)24)15-8-11-20-9-5-4-6-10-20/h4-7,9-10,12-13,17-18H,8,11,14-16,19H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
SNIORNWFLWALNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2CCN(C3)CCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



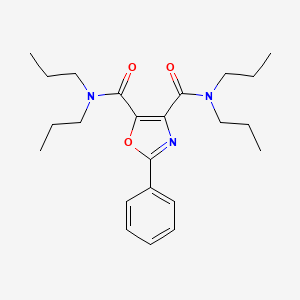
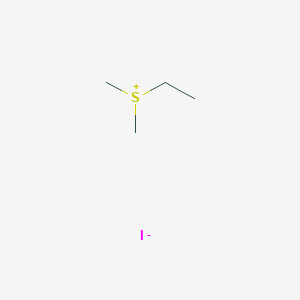



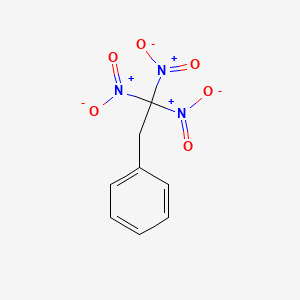

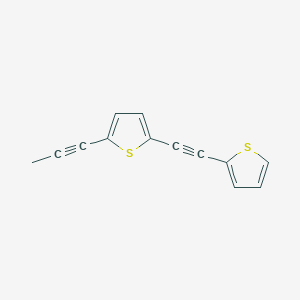

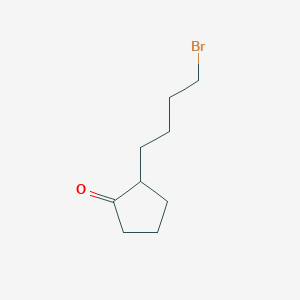
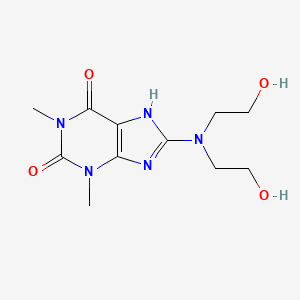
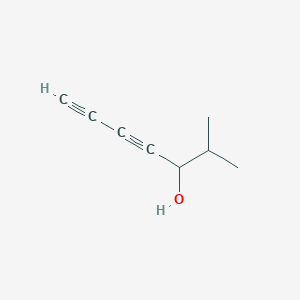
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
